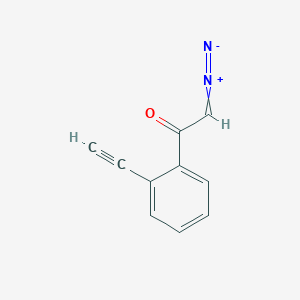![molecular formula C8H4Cl3F3OSi B12550503 Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane CAS No. 865485-87-6](/img/structure/B12550503.png)
Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane is a chemical compound with the molecular formula C8H4Cl3F3OSi It is a silane derivative that contains a trifluoroethenyl group attached to a phenyl ring, which is further bonded to a silicon atom through an oxygen linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane typically involves the reaction of 4-(trifluoroethenyl)phenol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. A common method involves the use of a base such as pyridine to facilitate the reaction. The general reaction scheme is as follows:
4-(trifluoroethenyl)phenol+trichlorosilane→Trichloro4-[(trifluoroethenyl)oxy]phenylsilane+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Polymerization: The trifluoroethenyl group can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Polymerization: Radical initiators or catalysts.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various substituted silanes depending on the nucleophile used.
Polymerization: Polymers with trifluoroethenyl groups incorporated into the backbone.
Wissenschaftliche Forschungsanwendungen
Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings with unique properties such as hydrophobicity and chemical resistance.
Wirkmechanismus
The mechanism of action of Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane involves its reactivity with various nucleophiles and its ability to form stable bonds with silicon. The trifluoroethenyl group provides unique electronic properties that can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichlorophenylsilane: Similar structure but lacks the trifluoroethenyl group.
Trichlorosilane: Contains silicon bonded to three chlorine atoms but lacks the phenyl and trifluoroethenyl groups.
Triethoxy{4-(trifluoromethyl)phenyl}silane: Contains ethoxy groups instead of chlorine and a trifluoromethyl group instead of trifluoroethenyl.
Uniqueness
Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane is unique due to the presence of the trifluoroethenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high chemical resistance and stability.
Eigenschaften
CAS-Nummer |
865485-87-6 |
|---|---|
Molekularformel |
C8H4Cl3F3OSi |
Molekulargewicht |
307.6 g/mol |
IUPAC-Name |
trichloro-[4-(1,2,2-trifluoroethenoxy)phenyl]silane |
InChI |
InChI=1S/C8H4Cl3F3OSi/c9-16(10,11)6-3-1-5(2-4-6)15-8(14)7(12)13/h1-4H |
InChI-Schlüssel |
GLGBZQCHVOXGRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(=C(F)F)F)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


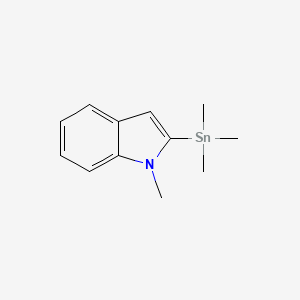
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
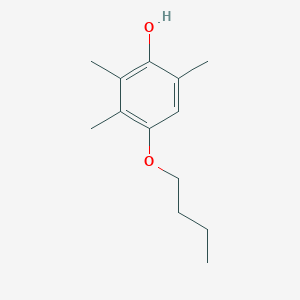
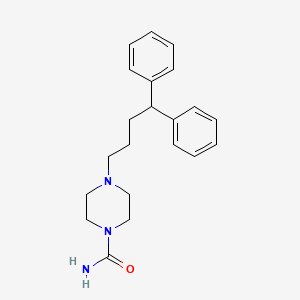
![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
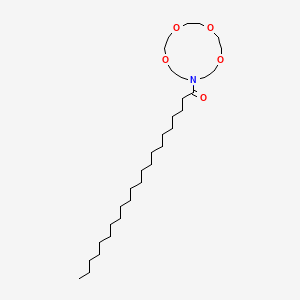
![N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12550470.png)


![Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B12550489.png)
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)
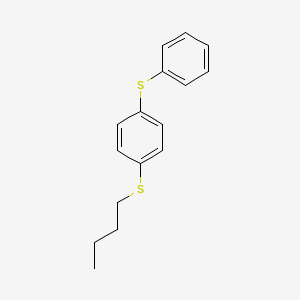
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)
